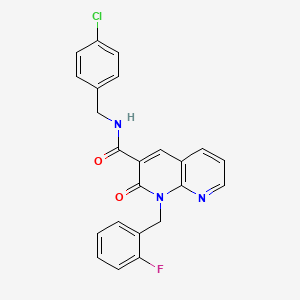
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. It contains a naphthyridine backbone, which is a nitrogen-containing heterocyclic compound. The molecule also has chlorobenzyl and fluorobenzyl groups attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the naphthyridine backbone, followed by the introduction of the chlorobenzyl and fluorobenzyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthyridine ring, along with benzyl groups substituted with chlorine and fluorine atoms. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthyridine ring and the chlorobenzyl and fluorobenzyl groups. The chlorine and fluorine atoms are electronegative, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthyridine ring and the chlorobenzyl and fluorobenzyl groups could impact properties like solubility, melting point, and stability .Scientific Research Applications
Antibacterial and Antitumor Activities
Several studies have highlighted the synthesis and biological evaluation of naphthyridine derivatives, demonstrating significant antibacterial and antitumor activities. For instance, research by Egawa et al. (1984) on pyridonecarboxylic acids as antibacterial agents synthesized derivatives with varying substituents, finding some compounds more active than the reference drug enoxacin, indicating their potential for further biological studies (Egawa et al., 1984). Similarly, Deady et al. (2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones with potent cytotoxicity against cancer cell lines, suggesting their application in developing new anticancer drugs (Deady et al., 2005).
Fluorinated Naphthoic Acids Synthesis
Research by Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the relevance of aryl carboxamides in the development of biologically active compounds. This study contributes to the broader understanding of incorporating fluorine atoms into organic compounds to enhance their biological activities and physical properties (Tagat et al., 2002).
Anti-inflammatory and Anticancer Properties
A study by Madaan et al. (2013) on the anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential explored its ability to inhibit inflammatory markers and demonstrated significant anti-inflammatory and cytotoxic properties. This dual functionality suggests potential applications in developing treatments targeting both cancer and inflammation-related diseases (Madaan et al., 2013).
CB2 Selective Agonists
Manera et al. (2006) focused on the design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. This research contributes to the field of cannabinoid receptor studies, indicating potential therapeutic applications for diseases modulated by the CB2 receptor (Manera et al., 2006).
Material Science Applications
In the context of material science, Peng and Li (2018) synthesized naphthalene tetracarboxylic diimides derivatives containing halogen elements, using them to fabricate organic field-effect transistors (OFETs). Their findings demonstrate the impact of fluorinated N-substituents on optimizing molecular arrangement and device performance, highlighting the potential of these compounds in electronic and photonic applications (Peng & Li, 2018).
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-18-9-7-15(8-10-18)13-27-22(29)19-12-16-5-3-11-26-21(16)28(23(19)30)14-17-4-1-2-6-20(17)25/h1-12H,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIGQBMWLXSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/no-structure.png)
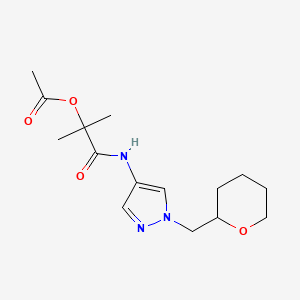

![3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2648632.png)
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2648634.png)

![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)
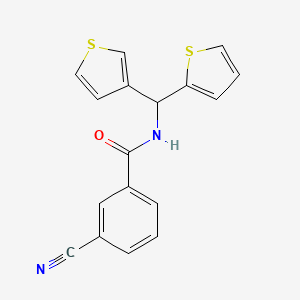
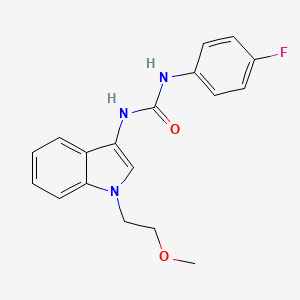
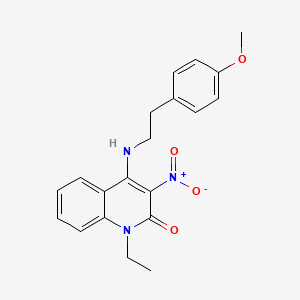
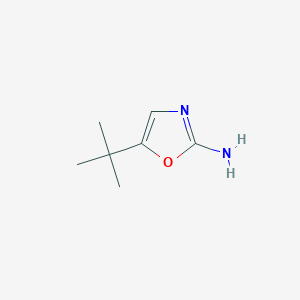
![Imidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B2648645.png)
